Scientific Field: Photochemistry, Luminescent Organic Materials
Application Summary: 1,2-Diiodotetrafluorobenzene is used in the study of single benzene X-type luminescent molecules.
Methods of Application: Cocrystal engineering is used to change the π–π packing arrangement and intermolecular interactions inside a crystal through different molecular self-assembly arrangements.
Scientific Field: Crystal Engineering, Noncovalent Interactions
Application Summary: 1,2-Diiodotetrafluorobenzene is used in the formation of supramolecular double helices driven by strong bifurcated iodine bonds.
Scientific Field: Crystal Engineering, Supramolecular Chemistry
Application Summary: 1,2-Diiodotetrafluorobenzene forms co-crystals with nitroxide 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO), a 2:2 cyclic tetramer, (TMIO) 2 · (1,2-DITFB) 2.
Methods of Application: The formation of the co-crystals is driven by the strong iodine bonds which can force the packing arrangement of the molecules into a specific pattern.
Scientific Field: Organic Chemistry, Synthesis
Application Summary: 1,2-Diiodotetrafluorobenzene on treatment with methyl lithium at -78°C, affords dilithiotetrafluorobenzene.
Methods of Application: The synthesis involves the reaction of 1,2-Diiodotetrafluorobenzene with methyl lithium at a temperature of -78°C.
1,2-Diiodotetrafluorobenzene is an aromatic compound characterized by the presence of two iodine atoms and four fluorine atoms attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 401.87 g/mol. The compound is notable for its unique electronic properties, which arise from the combination of halogen substituents on the aromatic ring, influencing its reactivity and interaction with other chemical species .
There is no current research available on the specific mechanism of action of 1,2-DTFB in any biological system.
The synthesis of 1,2-diiodotetrafluorobenzene can be achieved through several methods:
1,2-Diiodotetrafluorobenzene finds applications in various fields including:
Interaction studies involving 1,2-diiodotetrafluorobenzene have revealed its ability to form halogen-bonded complexes with thiocarbonyl compounds. These studies demonstrate the compound's potential in supramolecular chemistry and material science . The unique properties imparted by the fluorine and iodine substituents enable specific interactions that can be exploited for various applications.
Several compounds share structural similarities with 1,2-diiodotetrafluorobenzene. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tetrafluorobenzene | C6F4 | Contains only fluorine substituents; no iodine. |
| 1,4-Diiodotetrafluorobenzene | C6F4I2 | Iodine atoms are positioned differently (para). |
| 1-Iodo-2,3,4,5-tetrafluorobenzene | C6F4I | Contains one iodine atom; different reactivity. |
1,2-Diiodotetrafluorobenzene is unique due to its specific arrangement of two iodine atoms adjacent to each other on the benzene ring, which significantly influences its chemical reactivity compared to other halogenated benzenes.
The synthesis of 1,2-diiodotetrafluorobenzene represents a significant challenge in organofluorine chemistry due to the unique electronic properties of fluorinated aromatic systems and the selective introduction of iodine atoms at specific positions [2]. The compound features a benzene ring with four fluorine atoms and two iodine atoms in the ortho position, creating a molecule with distinctive reactivity patterns and applications in supramolecular chemistry [2] [3].
The selection of appropriate precursors is crucial for the successful synthesis of 1,2-diiodotetrafluorobenzene [4]. Several fluorinated benzene derivatives serve as viable starting materials, each offering distinct advantages depending on the desired reaction pathway [5] [6].
Tetrafluorobenzene represents one of the primary precursors for synthesizing 1,2-diiodotetrafluorobenzene [7]. The direct iodination of tetrafluorobenzene can be achieved through electrophilic aromatic substitution, though this approach requires careful control of reaction conditions to ensure regioselectivity [8] [9]. The electron-withdrawing nature of the fluorine substituents significantly influences the reactivity of the aromatic ring, making it less susceptible to electrophilic attack compared to non-fluorinated benzene [10] [11].
Another important precursor is 1-iodotetrafluorobenzene, which can undergo further iodination to yield the desired 1,2-diiodotetrafluorobenzene [12]. This stepwise approach often provides better control over regioselectivity, as the first iodine substituent directs the position of the second iodination [13] [14].
Table 1: Common Precursors for 1,2-Diiodotetrafluorobenzene Synthesis
| Precursor | Advantages | Challenges | Typical Yield (%) |
|---|---|---|---|
| Tetrafluorobenzene | Commercially available, relatively inexpensive | Requires strong electrophilic conditions, regioselectivity issues | 45-65 |
| 1-Iodotetrafluorobenzene | Better regioselectivity, milder conditions | More expensive starting material, additional synthetic steps | 60-80 |
| 1,2-Dibromotetrafluorobenzene | Direct halogen exchange possible | Requires metal catalysts, potential side reactions | 50-70 |
| Benzoic acid tetrafluoride derivatives | Allows for directed ortho-iodination | Multiple steps, decarboxylation required | 40-60 |
The reaction pathways for synthesizing 1,2-diiodotetrafluorobenzene typically involve one of several approaches [15] [16]:
A particularly effective pathway involves the treatment of tetrafluorobenzene with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide, which generates the electrophilic iodine species necessary for aromatic substitution [21] [22]. The reaction proceeds through the formation of a positively charged iodine intermediate that attacks the aromatic ring, followed by deprotonation to restore aromaticity [23] [24].
The successful synthesis of 1,2-diiodotetrafluorobenzene heavily depends on the selection of appropriate catalytic systems and careful temperature control [25]. Various catalysts have been employed to enhance the efficiency and selectivity of the iodination reactions [26] [27].
Lewis acid catalysts play a crucial role in activating the iodinating agents by increasing their electrophilicity [11] [28]. Common Lewis acids used in the synthesis of 1,2-diiodotetrafluorobenzene include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂) [29]. These catalysts form complexes with the halogen molecules, polarizing the halogen-halogen bond and generating a more potent electrophile capable of overcoming the reduced reactivity of the fluorinated aromatic ring [30] [31].
Metal-based catalytic systems have also shown significant promise in the selective iodination of fluorinated benzene derivatives [32]. Transition metals such as copper, palladium, and rhodium can facilitate both direct iodination and halogen exchange reactions [33]. For instance, copper-catalyzed iododeboration has emerged as an effective method for introducing iodine atoms at specific positions in fluorinated aromatic compounds [34] [35] [36].
Temperature optimization is critical for achieving high yields and selectivity in the synthesis of 1,2-diiodotetrafluorobenzene [19] [23]. The reaction temperature significantly influences both the rate of iodination and the distribution of products [37]. Studies have shown that temperatures below 100°C often result in incomplete conversion, while excessively high temperatures can lead to side reactions and reduced selectivity [19] [38].
Table 2: Effect of Temperature on Iodination of Tetrafluorobenzene
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for 1,2-Diiodo (%) | Major Side Products |
|---|---|---|---|---|
| 25 (Room temp) | 24 | 15-25 | 40-50 | Mono-iodinated products |
| 50 | 12 | 40-55 | 60-70 | Mono-iodinated products |
| 80 | 6 | 70-85 | 75-85 | Tri-iodinated products |
| 100 | 3 | 85-95 | 80-90 | Tri-iodinated products |
| 120 | 2 | 90-98 | 70-80 | Tri- and tetra-iodinated products |
The optimal temperature range for most iodination reactions leading to 1,2-diiodotetrafluorobenzene typically falls between 80-100°C [19] [39]. At these temperatures, sufficient activation energy is provided for the reaction to proceed at a reasonable rate while maintaining good selectivity for the desired product [40]. Lower temperatures may be employed when using more reactive iodinating agents or when working with more activated precursors [41] [42].
The reaction time also plays a crucial role in optimizing the synthesis [43]. Extended reaction times at elevated temperatures can lead to over-iodination, producing tri- and tetra-iodinated byproducts that complicate purification [44]. Careful monitoring of the reaction progress, often through techniques such as gas chromatography or thin-layer chromatography, allows for determination of the optimal reaction time [45] [46].
While the multi-step synthesis from fluorinated benzene derivatives represents the conventional approach to producing 1,2-diiodotetrafluorobenzene, several alternative halogenation strategies have been developed to address specific challenges or improve overall efficiency [47] [48].
One significant alternative approach involves the use of hypervalent iodine reagents as both oxidants and iodine sources . Compounds such as (diacetoxyiodo)benzene (PIDA) in combination with molecular iodine or iodide salts can facilitate the iodination of fluorinated aromatic compounds under milder conditions than traditional methods [50] [51]. This approach is particularly valuable for substrates that might be sensitive to strong acids or high temperatures [52].
The Menshutkin reaction has been exploited for the controlled assembly of halogen-bonded architectures incorporating 1,2-diiodotetrafluorobenzene [24]. This reaction involves the quaternization of tertiary amines with alkyl halides, generating quaternary ammonium salts that can participate in halogen bonding with iodinated aromatic compounds [24] [53]. The controlled in situ production of halide ions facilitates the formation of new halogen-bonded networks with predictable supramolecular topologies [24].
Direct fluorination followed by selective iodination represents another alternative strategy. This approach begins with the introduction of fluorine atoms onto a benzene ring, followed by regioselective iodination. The direct fluorination of benzene can be achieved using specialized fluorinating agents such as Selectfluor or through electrochemical methods. While this approach offers flexibility in terms of precursor availability, it often requires specialized equipment and careful handling due to the reactivity of fluorinating agents.
Halogen exchange reactions provide yet another alternative for synthesizing 1,2-diiodotetrafluorobenzene. Starting from other dihalogenated tetrafluorobenzene derivatives, such as 1,2-dibromotetrafluorobenzene, iodine atoms can be introduced through metal-catalyzed exchange reactions. This method is particularly useful when the corresponding bromo or chloro derivatives are more readily available or easier to synthesize with the desired regioselectivity.
Table 3: Comparison of Alternative Halogenation Strategies
| Strategy | Key Reagents | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Hypervalent iodine reagents | PIDA, iodide salts | Milder conditions, high selectivity | Cost of reagents, potential side reactions | 65-85 |
| Menshutkin reaction approach | Tertiary amines, dichloromethane | Controlled assembly, predictable topology | Limited to specific applications | 70-90 |
| Direct fluorination followed by iodination | Selectfluor, iodinating agents | Flexibility in precursor selection | Multiple steps, specialized equipment | 40-60 |
| Halogen exchange | Metal catalysts, iodide sources | Useful when other halogenated precursors are available | Metal contamination, purification challenges | 55-75 |
| Decarboxylative iodination | Carboxylic acid derivatives, iodinating agents | Regioselective, mild conditions | Additional synthetic steps | 60-80 |
Decarboxylative halogenation represents a powerful alternative strategy for introducing iodine atoms into fluorinated aromatic systems [21]. This approach involves the use of carboxylic acid derivatives as directing groups, followed by decarboxylative iodination. The carboxylic acid group serves to direct the iodination to specific positions on the aromatic ring, after which it is removed through decarboxylation. This method offers excellent regioselectivity but requires additional synthetic steps to introduce and subsequently remove the carboxylic acid functionality.
The purification of 1,2-diiodotetrafluorobenzene presents unique challenges due to the potential formation of various iodinated byproducts and the need to remove catalytic residues. Effective purification is essential for obtaining high-purity material suitable for applications in supramolecular chemistry and other fields.
Column chromatography represents one of the most widely used techniques for purifying 1,2-diiodotetrafluorobenzene [30]. Silica gel chromatography using non-polar solvents such as hexane or cyclohexane as eluents has proven effective in separating the desired product from mono-iodinated and over-iodinated byproducts [33]. The relatively low polarity of 1,2-diiodotetrafluorobenzene allows for good separation on silica gel, though careful optimization of the mobile phase composition is often necessary to achieve optimal resolution.
Recrystallization serves as another valuable purification technique, particularly for larger-scale preparations. Suitable solvent systems for recrystallizing 1,2-diiodotetrafluorobenzene include methanol, dichloromethane, and combinations of these solvents with non-polar co-solvents [9]. The slow evaporation method, where the compound is dissolved in an appropriate solvent and allowed to crystallize gradually as the solvent evaporates, has been successfully employed to obtain high-purity crystals suitable for X-ray diffraction studies [9].
Sublimation can be utilized for the purification of 1,2-diiodotetrafluorobenzene, taking advantage of its relatively high vapor pressure compared to many potential impurities. This technique is particularly effective for removing non-volatile contaminants such as metal salts from catalytic systems.
To maximize the yield of 1,2-diiodotetrafluorobenzene, several strategies have been developed:
Optimization of reaction stoichiometry: Careful control of the ratio between the fluorinated precursor and iodinating agent is crucial for maximizing yield while minimizing the formation of over-iodinated byproducts.
Solvent selection: The choice of solvent significantly impacts both the reaction efficiency and subsequent purification. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile have shown good results for iodination reactions, providing a balance between solubility of reagents and stability of intermediates [29].
Reaction monitoring and quenching: Real-time monitoring of the reaction progress allows for optimal timing of reaction quenching, preventing over-iodination while ensuring complete conversion of the starting material.
Sequential purification: Employing a combination of purification techniques in sequence often yields higher purity material than relying on a single method. For example, initial purification by column chromatography followed by recrystallization can effectively remove both polar and non-polar impurities.
Table 4: Purification Techniques for 1,2-Diiodotetrafluorobenzene
| Technique | Suitable Conditions | Advantages | Limitations | Recovery (%) |
|---|---|---|---|---|
| Column Chromatography | Silica gel, hexane/cyclohexane | Effective separation from iodinated byproducts | Solvent consumption, time-consuming | 85-95 |
| Recrystallization | Methanol, dichloromethane | Simple equipment, scalable | Solvent selection critical, potential co-crystallization | 80-90 |
| Sublimation | Reduced pressure, controlled heating | Excellent for removing non-volatile impurities | Equipment requirements, thermal stability concerns | 75-85 |
| Solvent Extraction | Aqueous/organic biphasic systems | Useful for removing water-soluble impurities | Limited selectivity, multiple extractions needed | 90-98 |
Yield maximization also involves careful consideration of the reaction workup procedure. The use of appropriate quenching agents, such as sodium thiosulfate to neutralize excess iodine, can prevent unwanted side reactions during workup. Similarly, washing with sodium bicarbonate solution helps remove acidic byproducts that might otherwise contaminate the final product.
Fluorine-19 Nuclear Magnetic Resonance Spectroscopy
The ¹⁹F nuclear magnetic resonance spectrum of 1,2-diiodotetrafluorobenzene provides critical information about the fluorine environment within the molecule. The compound exhibits characteristic fluorine chemical shifts that are highly sensitive to the electronic environment created by the adjacent iodine substituents [1] [2]. In pure 1,2-diiodotetrafluorobenzene, the fluorine atoms ortho to the iodine substituents appear as a singlet at approximately -118.56 parts per million [1]. This chemical shift reflects the substantial deshielding effect of the electronegative fluorine atoms and the heavy iodine substituents.
When 1,2-diiodotetrafluorobenzene participates in halogen-bonding interactions or forms cocrystals with acceptor molecules, the ¹⁹F nuclear magnetic resonance signals undergo subtle but measurable shifts [1]. The fluorine resonances typically appear in the range of -118.6 to -118.7 parts per million in complexed forms, indicating the formation of intermolecular interactions that perturb the electronic environment around the fluorine nuclei. These small but reproducible shifts serve as valuable indicators for the formation of halogen-bonded complexes and provide insight into the strength and nature of these interactions.
The sensitivity of ¹⁹F nuclear magnetic resonance to environmental changes makes it an excellent probe for studying the supramolecular chemistry of 1,2-diiodotetrafluorobenzene [2]. The wide chemical shift range of fluorine nuclei, combined with their 100% natural abundance and high sensitivity, enables precise monitoring of molecular interactions and structural changes in solution. The absence of background fluorine signals in biological or typical organic systems further enhances the utility of ¹⁹F nuclear magnetic resonance for studying this compound in various environments.
Proton Nuclear Magnetic Resonance Spectroscopy
1,2-Diiodotetrafluorobenzene, by virtue of its fully substituted aromatic ring, lacks proton substituents directly attached to the benzene core. Consequently, the compound does not exhibit characteristic aromatic proton signals in ¹H nuclear magnetic resonance spectroscopy. This absence of proton signals on the aromatic ring is a distinguishing feature that differentiates it from partially fluorinated analogues such as 1,2-difluorobenzene, which shows distinct aromatic proton resonances [3] [4].
The lack of exchangeable protons in 1,2-diiodotetrafluorobenzene makes it particularly suitable for concurrent ¹H and ¹⁹F nuclear magnetic resonance experiments when studying its interactions with protic molecules or hydrogen bond donors [2]. In such studies, any observed proton signals arise exclusively from the interaction partner, enabling unambiguous assignment and facilitating the analysis of intermolecular interactions without spectral overlap complications.
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The ¹³C nuclear magnetic resonance spectrum of 1,2-diiodotetrafluorobenzene reveals distinct carbon environments that reflect the unique substitution pattern of the aromatic ring. The carbon atoms bonded to fluorine substituents appear as characteristic doublets of doublets due to one-bond and two-bond carbon-fluorine coupling interactions [5] [6]. These carbon resonances typically appear around 119.4 and 120.8 parts per million, with one-bond carbon-fluorine coupling constants of approximately 254 hertz and two-bond coupling constants of around 32 hertz [5].
The carbon atoms bonded to iodine substituents exhibit distinctly different chemical shifts, typically appearing in the range of 147-150 parts per million [7] [6]. These carbons are significantly deshielded compared to the fluorine-bearing carbons due to the different electronic properties of iodine versus fluorine. The heavy atom effect of iodine also influences the relaxation properties of these carbon nuclei, sometimes resulting in broader resonances compared to the fluorine-substituted carbons.
The ¹³C nuclear magnetic resonance data provide valuable information about the electronic structure and bonding within the aromatic system. The coupling patterns and chemical shifts confirm the substitution pattern and help establish the connectivity within the molecule. The multiplicity patterns arising from carbon-fluorine coupling are particularly diagnostic and serve as fingerprints for the identification and structural confirmation of perfluorinated aromatic compounds.
The infrared spectrum of 1,2-diiodotetrafluorobenzene exhibits characteristic vibrational modes that provide detailed information about the molecular structure and bonding [8] [9]. The compound's infrared absorption pattern reflects the unique combination of carbon-fluorine, carbon-iodine, and aromatic carbon-carbon bonds present in the molecule.
Aromatic Carbon-Carbon Stretching Vibrations
The aromatic carbon-carbon stretching vibrations appear in the region between 1600 and 1500 wavenumbers, characteristic of substituted benzene rings [8] [10]. These bands exhibit medium intensity and provide confirmation of the aromatic backbone structure. The presence of multiple electron-withdrawing substituents (fluorine and iodine) influences the exact position and intensity of these bands compared to unsubstituted benzene.
Carbon-Fluorine Stretching Vibrations
The carbon-fluorine stretching vibrations constitute the most prominent features in the infrared spectrum, appearing as strong absorptions in the region between 1300 and 1200 wavenumbers [8] [11]. These bands are characteristic of aromatic carbon-fluorine bonds and exhibit high intensity due to the large dipole moment change associated with carbon-fluorine bond stretching. The exact position and splitting pattern of these bands depend on the specific substitution pattern and the electronic effects of neighboring substituents.
Carbon-Iodine Stretching and Bending Vibrations
The carbon-iodine stretching vibrations appear at lower frequencies, typically in the range of 800-700 wavenumbers, due to the heavy mass of iodine atoms [8] [9]. These bands exhibit medium to strong intensity and are diagnostic for the presence of carbon-iodine bonds. The relatively low frequency reflects the longer carbon-iodine bond length and reduced bond strength compared to carbon-fluorine bonds.
Carbon-iodine bending vibrations appear at even lower frequencies, typically in the 400-300 wavenumber region [8]. These low-frequency modes are often weak in intensity but provide valuable information about the molecular geometry and the influence of heavy atom effects on vibrational dynamics.
Ring Deformation and Mixed Modes
Additional vibrational modes in the 1000-900 and 600-500 wavenumber regions correspond to carbon-fluorine bending and ring deformation modes, respectively [8] [10]. These modes involve complex combinations of atomic motions and provide information about the overall molecular geometry and the coupling between different vibrational coordinates.
The infrared spectrum serves as a valuable tool for identifying 1,2-diiodotetrafluorobenzene and monitoring its interactions with other molecules. Changes in vibrational frequencies upon complex formation or phase transitions can provide insights into the nature and strength of intermolecular interactions [9].
X-ray crystallographic analysis of 1,2-diiodotetrafluorobenzene provides definitive structural information about the molecular geometry and solid-state packing arrangements [13]. The compound crystallizes in the monoclinic crystal system with space group P 21/c, reflecting the symmetry elements present in the crystal structure.
Unit Cell Parameters and Crystal Data
The crystallographic unit cell of 1,2-diiodotetrafluorobenzene exhibits the following parameters: a = 6.2187 ± 0.0003 Ångströms, b = 11.6168 ± 0.0007 Ångströms, c = 5.7876 ± 0.0005 Ångströms, with β = 93.61 ± 0.03 degrees . The unit cell volume is 417.27 ± 0.05 cubic Ångströms, and the structure contains two formula units per unit cell (Z = 2). These dimensions indicate a relatively compact crystal structure with efficient packing of the molecules.
The calculated density based on the crystallographic data is approximately 3.2 grams per cubic centimeter, reflecting the presence of heavy iodine atoms in the structure [14]. This high density is characteristic of compounds containing heavy halogen substituents and contributes to the material's handling and processing properties.
Molecular Geometry and Bond Parameters
X-ray crystallographic analysis reveals that 1,2-diiodotetrafluorobenzene maintains a planar aromatic ring structure despite the presence of bulky iodine substituents [15] [13]. The carbon-iodine bond lengths range from 2.088 to 2.127 Ångströms, consistent with typical aromatic carbon-iodine single bonds. These values align well with computational predictions and demonstrate the reliability of both experimental and theoretical approaches to structural determination.
The carbon-fluorine bond lengths fall within the expected range of 1.34-1.36 Ångströms, typical for aromatic carbon-fluorine bonds [16]. The aromatic carbon-carbon bond lengths maintain values between 1.38-1.40 Ångströms, indicating that the aromatic character of the benzene ring is preserved despite the electron-withdrawing effects of the substituents.
Intermolecular Interactions and Packing
The crystal structure reveals significant intermolecular interactions that influence the solid-state properties of 1,2-diiodotetrafluorobenzene [15] [13]. Halogen bonding interactions between iodine atoms and electron-rich regions of neighboring molecules contribute to the overall crystal stability. These interactions typically exhibit carbon-iodine···nucleophile distances in the range of 3.2-3.4 Ångströms and bond angles between 160-175 degrees, characteristic of strong halogen bonding interactions [15].
The crystal packing also features weaker interactions such as fluorine···fluorine contacts and aromatic stacking interactions [17] [18]. These secondary interactions contribute to the overall stability of the crystal structure and influence properties such as melting point, solubility, and mechanical behavior.
Temperature Effects and Thermal Properties
Low-temperature X-ray diffraction studies conducted at 180 Kelvin provide high-precision structural data with reduced thermal motion effects . The melting point of 49-50 degrees Celsius indicates moderate thermal stability and reflects the balance between intermolecular interactions and thermal energy required for phase transition [19] [14].
Computational chemistry methods provide valuable insights into the molecular geometry, electronic structure, and properties of 1,2-diiodotetrafluorobenzene that complement experimental observations [16] [20]. Density functional theory calculations using various functionals and basis sets have been employed to investigate the structure and properties of this compound.
Optimized Molecular Geometry
Density functional theory calculations using the ωB97XD functional with aug-cc-pVTZ basis set predict carbon-iodine bond lengths in the range of 2.088-2.127 Ångströms, in excellent agreement with experimental crystallographic data [16]. The calculations confirm that the molecule maintains a planar geometry with all atoms lying essentially in the same plane, consistent with the aromatic character of the benzene ring.
The carbon-fluorine bond lengths calculated using B3LYP/6-311++G(d,p) methodology fall within the range of 1.34-1.36 Ångströms, closely matching experimental values [20]. The aromatic carbon-carbon bond lengths of 1.38-1.40 Ångströms computed using the same level of theory indicate that the aromatic character is retained despite the presence of electron-withdrawing substituents.
Bond Angles and Molecular Symmetry
Computational analysis reveals that the fluorine-carbon-fluorine bond angles are distorted from the ideal tetrahedral angle, typically ranging from 108-112 degrees [16]. This distortion reflects the constraints imposed by the aromatic ring geometry and the electronic effects of the substituents. The iodine-carbon-carbon bond angles range from 118-122 degrees, showing the influence of the bulky iodine atoms on the local geometry.
The calculations confirm that 1,2-diiodotetrafluorobenzene maintains perfect planarity with dihedral angles of zero degrees throughout the molecule [16] [20]. This planarity is essential for maintaining aromatic stabilization and influences the intermolecular packing behavior observed in crystal structures.
Electronic Structure and Properties
Density functional theory calculations provide detailed information about the electronic structure of 1,2-diiodotetrafluorobenzene, including molecular orbital energies, electron density distributions, and electrostatic potential surfaces [16] [21]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies influence the compound's reactivity and ability to participate in charge-transfer interactions.
The calculated electrostatic potential surface reveals positive regions around the iodine atoms (sigma-holes) that are responsible for halogen bonding interactions [16] [21]. These computational predictions help explain the experimental observations of halogen-bonded complex formation and provide guidance for designing new supramolecular assemblies.
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations complement the experimental infrared spectroscopic data and provide assignments for observed absorption bands [16]. The calculated frequencies generally show good agreement with experimental values when appropriate scaling factors are applied to account for the limitations of the computational methods.
The calculations predict the carbon-fluorine stretching frequencies in the 1300-1200 wavenumber region, carbon-iodine stretching modes around 800-700 wavenumbers, and various bending and deformation modes at lower frequencies [16]. These theoretical predictions aid in the interpretation of experimental spectra and provide confidence in the structural assignments.
Interaction Energy Calculations
Computational studies of 1,2-diiodotetrafluorobenzene in complex with various acceptor molecules provide quantitative information about interaction energies and binding preferences [16] [20]. These calculations reveal that halogen bonding interactions typically contribute 15-30 kilojoules per mole to the total stabilization energy, depending on the nature of the acceptor molecule and the geometric arrangement.
Irritant